tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
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Overview
Description
tert-Butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: is a white solid compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 g/mol . This compound is chiral and is often used as a chiral reagent in the synthesis of molecules with specific structures .
Preparation Methods
The preparation of tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride typically involves chiral synthesis strategies. One common method involves the reaction of tert-butyl alcohol with protected amino acids using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and is tolerant of a variety of amino acid side chains and substituents . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
tert-Butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where the tert-butyl group or the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral reagent in the synthesis of enantiomerically pure compounds.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: This compound is used in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride can be compared with other similar compounds, such as:
tert-Butyl 2-amino-3,3,3-trifluoropropanoate: This compound lacks the hydrochloride component but shares similar chemical properties.
tert-Butyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate: This compound has an additional fluorophenyl group, which may alter its reactivity and applications. The uniqueness of this compound lies in its specific chiral properties and its ability to act as a versatile reagent in various chemical and biological processes.
Properties
CAS No. |
2460756-38-9 |
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Molecular Formula |
C7H13ClF3NO2 |
Molecular Weight |
235.63 g/mol |
IUPAC Name |
tert-butyl 2-amino-3,3,3-trifluoropropanoate;hydrochloride |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-6(2,3)13-5(12)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H |
InChI Key |
AWONNAVQZQVJME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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